molecular formula C14H11FO B7867003 4-(4-Fluoro-2-methylphenyl)benzaldehyde

4-(4-Fluoro-2-methylphenyl)benzaldehyde

Cat. No.: B7867003
M. Wt: 214.23 g/mol
InChI Key: UVFVSIGHHDUARW-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methylphenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C14H11FO. It is characterized by the presence of a fluorine atom and a methyl group on the benzene ring, which is attached to a benzaldehyde moiety. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methylphenyl)benzaldehyde typically involves the reaction of 4-fluoro-2-methylbenzene with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 4-fluoro-2-methylbenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other formylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Fluoro-2-methylphenyl)benzaldehyde is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. In pharmaceutical research, it may interact with molecular targets such as receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: Lacks the methyl group present in 4-(4-Fluoro-2-methylphenyl)benzaldehyde.

    4-Methylbenzaldehyde: Lacks the fluorine atom present in this compound.

    4-(4-Chloro-2-methylphenyl)benzaldehyde: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-8-13(15)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFVSIGHHDUARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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